DNA Binding and Signaling Divergence
PT-112 demonstrates minimal binding to nuclear DNA compared to conventional platinum agents [1]. A direct comparative study in HCT-116 colon cancer cells showed that oxaliplatin caused more DNA damage, while PT-112 increased the expression of proteins including p53, p16, and FasL [2]. Additionally, PT-112 induced cleavage of pro-caspases 3, 6, and 7 more than oxaliplatin, and significantly inhibited gp130 and JAK/STAT signaling, unlike oxaliplatin [2].
| Evidence Dimension | DNA binding and signaling pathway modulation |
|---|---|
| Target Compound Data | Minimal DNA binding; increased p53, p16, FasL expression; inhibited gp130/JAK/STAT signaling; induced pro-caspase 3/6/7 cleavage |
| Comparator Or Baseline | Oxaliplatin: caused more DNA damage; did not significantly inhibit gp130/JAK/STAT; less pro-caspase cleavage |
| Quantified Difference | Qualitative divergence in primary mechanism (DNA damage vs. protein signaling/ICD induction) |
| Conditions | HCT-116 human colon cancer cells at IC50 doses over 24-48 hours; MTT assay and western blot |
Why This Matters
Users seeking compounds with non-DNA-damaging mechanisms to avoid cross-resistance with conventional platinum agents should select PT-112 over oxaliplatin or cisplatin.
- [1] Soler-Agesta R, et al. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies. Cancers. 2022;14(16):3851. View Source
- [2] Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells. Synapse. 2024 Jun 3. View Source
